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Abstract
Remibrutinib (LOU064) is a potent, highly selective, covalent inhibitor of Bruton's tyrosine

kinase (BTK) under development by Novartis for a range of autoimmune and inflammatory

diseases. Its unique mechanism of binding to an inactive conformation of BTK confers an

exquisite kinase selectivity, positioning it as a potential best-in-class therapeutic. This technical

guide provides a comprehensive overview of the discovery, mechanism of action, and the

preclinical and clinical development history of remibrutinib, with a focus on its journey from

laboratory to late-stage clinical trials for chronic spontaneous urticaria (CSU) and hidradenitis

suppurativa (HS).

Discovery and Lead Optimization
Remibrutinib was discovered and developed by Novartis as part of a dedicated effort to create

a BTK inhibitor with superior selectivity over first-generation molecules, which were often

limited by off-target effects.[1] The discovery program focused on identifying a covalent inhibitor

that could achieve high potency while minimizing interaction with other kinases, a common

challenge due to the conserved nature of the cysteine residue (Cys481) in the ATP-binding

pocket of many kinases.[2][3]

The key innovation in the design of remibrutinib was the strategy of targeting an inactive

conformation of BTK.[2][4] This approach allowed for the optimization of interactions with

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b610443?utm_src=pdf-interest
https://www.benchchem.com/product/b610443?utm_src=pdf-body
https://www.benchchem.com/product/b610443?utm_src=pdf-body
https://www.benchchem.com/product/b610443?utm_src=pdf-body
https://resources.amsbio.com/Protocol/Mouse-CIA.pdf
https://turkishimmunology.org/wp-content/uploads/2025/02/TJI-2018-771.pdf
https://www.researchgate.net/publication/339417891_Discovery_of_LOU064_Remibrutinib_a_Potent_and_Highly_Selective_Covalent_Inhibitor_of_Bruton's_Tyrosine_Kinase
https://www.benchchem.com/product/b610443?utm_src=pdf-body
https://turkishimmunology.org/wp-content/uploads/2025/02/TJI-2018-771.pdf
https://www.neurology.org/doi/10.1212/WNL.0000000000203619
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


unique non-conserved residues within the kinase domain, leading to a molecule with an

exceptional selectivity profile.[2][3][4] The successful optimization efforts resulted in the

identification of LOU064, now known as remibrutinib, a compound that demonstrated high

potency and the desired selectivity profile, making it a promising candidate for treating immune-

mediated diseases rather than oncology indications.[2][4]

Mechanism of Action: BTK Signaling Inhibition
Bruton's tyrosine kinase is a critical non-receptor tyrosine kinase that functions as a key

signaling molecule in multiple immune cell types, most notably B-cells and mast cells.[1][5]

In B-cells: BTK is an essential component of the B-cell receptor (BCR) signaling pathway,

which is vital for B-cell proliferation, differentiation, and survival.[5]

In Mast Cells and Basophils: BTK is a crucial downstream effector of the high-affinity IgE

receptor (FcεRI).[6][7] Cross-linking of FcεRI by IgE-antigen complexes activates a signaling

cascade involving LYN and SYK kinases, which in turn activate BTK.[8] Activated BTK leads

to the degranulation of mast cells and basophils, releasing histamine, proteases, and other

pro-inflammatory mediators that drive the symptoms of allergic and inflammatory conditions

like chronic spontaneous urticaria (CSU).[6][7][9]

Remibrutinib is a covalent inhibitor that irreversibly binds to the Cys481 residue in the active

site of BTK, effectively blocking its enzymatic activity.[7] By inhibiting BTK, remibrutinib
disrupts these signaling cascades, preventing mast cell degranulation and suppressing B-cell

activity.[5][6] This targeted approach modulates the pathological immune response without

causing broad immunosuppression.[5]
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Caption: Simplified FcεRI-BTK signaling pathway in mast cells and the inhibitory action of
remibrutinib. (Within 100 characters)

Preclinical Development
In Vitro Studies: Potency and Selectivity
Remibrutinib's potency and selectivity were established through a series of in vitro assays. It

demonstrated subnanomolar binding affinity for BTK and high selectivity against other TEC

family kinases and a broad panel of other kinases.[6] This high degree of selectivity is a key

differentiating feature.

Parameter Value Reference Kinases Value

BTK Kd 0.63 nM TEC Kd
110 nM (>175x

selectivity)

BTK IC50 (enzyme) 1.3 nM BMX Kd
540 nM (>857x

selectivity)

BTK IC50 (B-cell

inhibition)
18 nM ITK, EGFR, JAK3, etc.

No binding up to 10

µM

BTK IC50 (blood, 1hr) 21 nM

Table 1: In Vitro Potency and Selectivity of Remibrutinib.[3][6]

Experimental Protocol: Kinase Selectivity
(Representative)

Assay Type: Competitive binding assay (e.g., KINOMEscan™).

Principle: Test compound (remibrutinib) competes with an immobilized, active-site directed

ligand for binding to a panel of DNA-tagged kinases. The amount of kinase captured on the

solid support is measured via quantitative PCR of the DNA tag.
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Procedure: a. A broad panel of human kinases (e.g., >400) are individually expressed and

tagged. b. Each kinase is incubated with the immobilized ligand and remibrutinib at a fixed

concentration (e.g., 1 µM). c. After equilibration, the amount of bound kinase is quantified. d.

Results are reported as percent of control (%Ctrl), where a lower value indicates stronger

binding of the test compound. e. For key off-targets, a full dose-response curve is generated

to determine the dissociation constant (Kd).

In Vivo Studies: Target Occupancy and Efficacy
In vivo studies confirmed that remibrutinib could achieve high and sustained target occupancy

and demonstrated efficacy in a relevant animal model of autoimmune disease.

Study Type Model Key Finding Value

Target Occupancy Rat
Effective dose for 90%

occupancy (EC90)
1.6 mg/kg

Efficacy
Rat Collagen-Induced

Arthritis

Dose-dependent

efficacy observed
-

Table 2: Key In Vivo Preclinical Findings.[2][4]

Experimental Protocol: Rat Collagen-Induced Arthritis
(CIA) Model (Representative)

Animal Strain: Lewis rats, a susceptible inbred strain.

Induction of Arthritis: a. Immunization (Day 0): Rats are immunized intradermally at the base

of the tail with an emulsion containing bovine type II collagen and Incomplete Freund's

Adjuvant (IFA). b. Booster (Day 7): A booster injection of the same emulsion is administered

to ensure a high incidence and severity of arthritis.

Treatment: Remibrutinib or vehicle is administered orally, once or twice daily, starting from a

predetermined day post-immunization (e.g., Day 7 or upon onset of symptoms).

Assessment: a. Arthritis development is monitored daily or every other day. b. Paws are

scored for clinical signs of arthritis (erythema, swelling) on a scale of 0-4 per paw, for a
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maximum score of 16 per animal. c. Paw thickness is measured using calipers. d. At the end

of the study, joints are collected for histological analysis to assess inflammation, cartilage

damage, and bone erosion.

Endpoint: The primary endpoint is the reduction in the mean arthritis score in the

remibrutinib-treated groups compared to the vehicle-treated group.

Clinical Development
Remibrutinib has progressed through a robust clinical development program, primarily

focusing on chronic spontaneous urticaria (CSU), with investigations in other immune-mediated

conditions like hidradenitis suppurativa (HS) and multiple sclerosis.[10][11][12]
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Caption: A generalized workflow for the discovery and clinical development of remibrutinib.
(Within 100 characters)
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Phase I Studies
First-in-human studies were conducted in healthy volunteers to assess the safety, tolerability,

pharmacokinetics (PK), and pharmacodynamics (PD) of remibrutinib.

Key Findings:

Remibrutinib was well-tolerated across all tested single and multiple ascending doses.

Absorption was rapid, with a median time to maximum concentration (Tmax) of 0.5-1.25

hours.

Food intake did not have a clinically relevant effect on drug exposure.

High (>95%) and sustained (≥24 hours) BTK occupancy in the blood was achieved with

single doses of 30 mg or higher.

PK Parameter Single Ascending Dose (0.5-600 mg)

Median Tmax 0.5 - 1.25 hours

Apparent Blood Clearance 280 - 560 L/h

Apparent Volume of Distribution 400 - 15,000 L

Mean Residence Time (Multiple Dose) < 3 hours (no pronounced accumulation)

Table 3: Pharmacokinetic Parameters of Remibrutinib in Healthy Volunteers.

Phase II Studies
Phase II trials were designed to evaluate the efficacy, safety, and dose-response of

remibrutinib in patient populations.

Chronic Spontaneous Urticaria (CSU): A Phase IIb study (NCT03926611) demonstrated that

all tested doses of remibrutinib provided statistically significant and rapid improvements in

the weekly urticaria activity score (UAS7) compared to placebo at week 4 and week 12. The

drug showed a favorable safety profile.
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Hidradenitis Suppurativa (HS): A 16-week Phase II trial in patients with moderate-to-severe

HS showed that remibrutinib performed better than placebo. The primary endpoint was the

simplified HS Clinical Response (sHiSCR).

Indication Trial Dose(s)
Key Efficacy
Finding

Hidradenitis

Suppurativa
Phase II (n=77) 25 mg BID

72.7% achieved

sHiSCR at Week 16

100 mg BID
48.5% achieved

sHiSCR at Week 16

Placebo
34.7% achieved

sHiSCR at Week 16

Table 4: Phase II Efficacy Data in Hidradenitis Suppurativa.[11]

Phase III Studies: The REMIX Program for CSU
The pivotal Phase III clinical program for remibrutinib in CSU consists of two identical, global,

multicenter, randomized, double-blind, placebo-controlled studies: REMIX-1 (NCT05030311)

and REMIX-2 (NCT05032157).[10] These studies evaluated the efficacy and safety of

remibrutinib 25 mg twice daily as an add-on therapy for adult patients with CSU whose

symptoms were inadequately controlled by second-generation H1-antihistamines.[10]

Study Design:

Screening Period: Up to 4 weeks.

Double-Blind Treatment: 24 weeks of remibrutinib 25 mg BID or placebo.

Open-Label Extension: 28 weeks where all patients, including those initially on placebo,

received remibrutinib.

Follow-up: 4-week treatment-free period.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b610443?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/32083858/
https://www.benchchem.com/product/b610443?utm_src=pdf-body
https://www.researchgate.net/publication/350759381_Remibrutinib_LOU064_A_selective_potent_oral_BTK_inhibitor_with_promising_clinical_safety_and_pharmacodynamics_in_a_randomized_phase_I_trial
https://www.benchchem.com/product/b610443?utm_src=pdf-body
https://www.researchgate.net/publication/350759381_Remibrutinib_LOU064_A_selective_potent_oral_BTK_inhibitor_with_promising_clinical_safety_and_pharmacodynamics_in_a_randomized_phase_I_trial
https://www.benchchem.com/product/b610443?utm_src=pdf-body
https://www.benchchem.com/product/b610443?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Primary Endpoint: Both studies met their primary endpoint, demonstrating a statistically

significant and clinically meaningful absolute change from baseline in UAS7 at Week 12.[10]

Key Results:

Rapid Onset: Significant symptom improvement was observed as early as Week 2.[10]

Sustained Efficacy: The improvements in UAS7 were sustained up to Week 52.[9]

Safety: Remibrutinib was well-tolerated with a favorable safety profile up to 52 weeks.

The incidence of adverse events, including liver function tests, was comparable between

the remibrutinib and placebo groups during the controlled period.[9]

Trial Treatment Arm N

LS Mean
Change in
UAS7 from
Baseline at
Week 12 (±SE)

p-value

REMIX-1
Remibrutinib 25

mg BID
313 -20.0 ± 0.7 <0.001

Placebo 157 -13.8 ± 1.0

REMIX-2
Remibrutinib 25

mg BID
300 -19.4 ± 0.7 <0.001

Placebo 155 -11.7 ± 0.9

Table 5: Primary Efficacy Endpoint Results from Phase III REMIX-1 & REMIX-2 Trials.

Conclusion and Future Directions
The development of remibrutinib represents a successful application of structure-based drug

design to create a highly selective and potent BTK inhibitor. Its unique mechanism of targeting

an inactive kinase conformation has translated into a promising clinical profile. Preclinical

studies established its potent and selective activity, which was subsequently confirmed in

Phase I studies demonstrating high target occupancy at well-tolerated doses. The robust and
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consistent data from the Phase II and III clinical trials, particularly the REMIX program, have

established its efficacy and safety in chronic spontaneous urticaria, showing rapid and

sustained symptom control.[10] Ongoing and future studies in other B-cell and mast cell-driven

diseases, such as hidradenitis suppurativa and multiple sclerosis, will further define the

therapeutic potential of this best-in-class oral BTK inhibitor.[11][12]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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